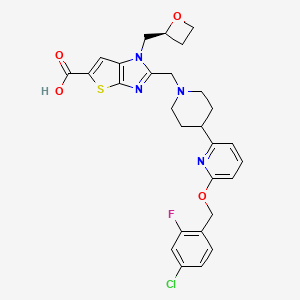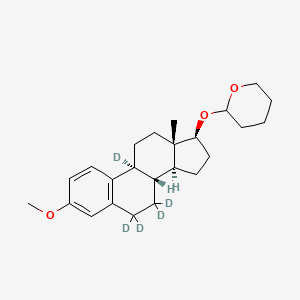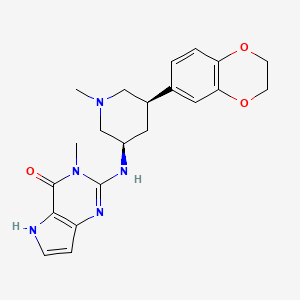![molecular formula C20H21N3O2S B12424152 1-Ethyl-8-(4-Ethylphenyl)-5-Methyl-1,5-Dihydropyrazolo[4,3-C][2,1]benzothiazine 4,4-Dioxide](/img/structure/B12424152.png)
1-Ethyl-8-(4-Ethylphenyl)-5-Methyl-1,5-Dihydropyrazolo[4,3-C][2,1]benzothiazine 4,4-Dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FAK inhibitor 5 is a small molecule that targets focal adhesion kinase (FAK), a non-receptor tyrosine kinase involved in various cellular processes such as cell migration, proliferation, and survival. FAK is overexpressed in several types of cancer, making it a promising target for anticancer therapies .
Méthodes De Préparation
The synthesis of FAK inhibitor 5 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic routes often require specific reaction conditions such as controlled temperature, pH, and the use of catalysts. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
FAK inhibitor 5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
FAK inhibitor 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of FAK in various chemical processes.
Biology: Employed in cell biology to investigate the effects of FAK inhibition on cell migration, proliferation, and survival.
Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress FAK.
Industry: Utilized in the development of new anticancer drugs and in the study of drug resistance mechanisms .
Mécanisme D'action
FAK inhibitor 5 exerts its effects by binding to the ATP-binding site of FAK, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, leading to reduced cell migration, proliferation, and survival. The molecular targets and pathways involved include the RAS/RAF/MEK/ERK signaling pathway and the AKT-mTOR signaling pathway .
Comparaison Avec Des Composés Similaires
FAK inhibitor 5 is compared with other similar compounds such as TAE226, PF-573228, and PF-43196. These compounds also target the ATP-binding site of FAK but may differ in their potency, selectivity, and pharmacokinetic properties. FAK inhibitor 5 is unique in its specific binding affinity and its ability to inhibit FAK autophosphorylation at Tyr397 .
Propriétés
Formule moléculaire |
C20H21N3O2S |
|---|---|
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
1-ethyl-8-(4-ethylphenyl)-5-methylpyrazolo[4,3-c][2,1]benzothiazine 4,4-dioxide |
InChI |
InChI=1S/C20H21N3O2S/c1-4-14-6-8-15(9-7-14)16-10-11-18-17(12-16)20-19(13-21-23(20)5-2)26(24,25)22(18)3/h6-13H,4-5H2,1-3H3 |
Clé InChI |
LWMFYSSKMYKGNI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2=CC3=C(C=C2)N(S(=O)(=O)C4=C3N(N=C4)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


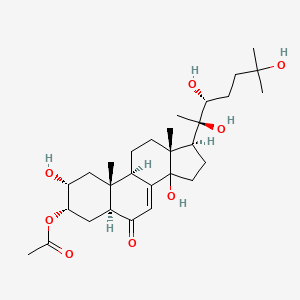
![3-[[1-[2-[4-(5-Bromo-2-chlorobenzoyl)piperazin-1-yl]ethyl]triazol-4-yl]methoxy]-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one](/img/structure/B12424083.png)
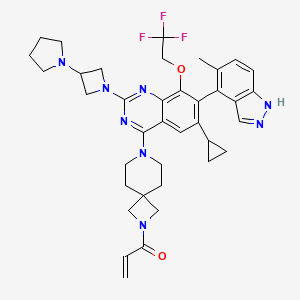
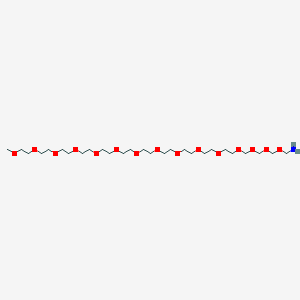
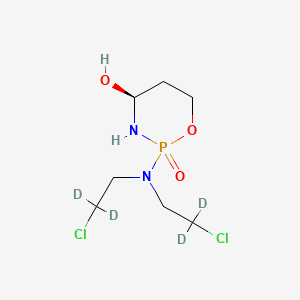
![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-naphthalen-2-ylacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B12424108.png)
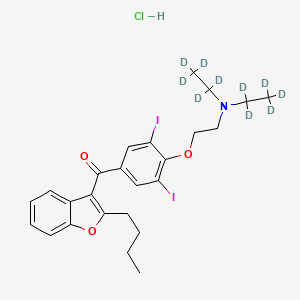
![N-ethyl-5-[2-methyl-8-[(4-phenylphenyl)methoxy]imidazo[1,2-a]pyridin-3-yl]pyridine-2-carboxamide;hydrochloride](/img/structure/B12424117.png)
![(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-1-[3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]-2-methylpyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12424119.png)
